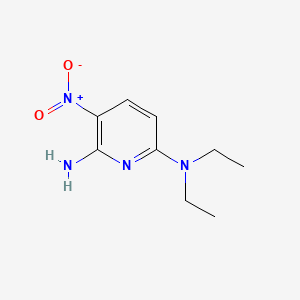
N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine is a chemical compound with the molecular formula C9H14N4O2 and a molecular weight of 210.23 g/mol . This compound features a pyridine ring substituted with nitro and diethylamino groups, making it a valuable building block in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6,N~6~-diethyl-3-nitropyridine-2,6-diamine typically involves the nitration of pyridine derivatives followed by amination. One common method includes the reaction of pyridine with dinitrogen pentoxide (N~2~O~5~) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO~2~) and hydrogen sulfite (HSO~3~) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the diethylamino groups.
Industrial Production Methods
Industrial production methods for N6,N~6~-diethyl-3-nitropyridine-2,6-diamine often involve large-scale nitration and amination processes under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H~2~) in the presence of a catalyst.
Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Conversion to N6,N~6~-diethyl-3-aminopyridine-2,6-diamine.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N6,N~6~-diethyl-3-nitropyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the diethylamino groups can interact with biological macromolecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitropyridine: A simpler analog with a nitro group at the 3-position.
2,6-Diaminopyridine: Lacks the nitro group but has amino groups at the 2 and 6 positions.
N~6~,N~6~-diethyl-2,6-diaminopyridine: Similar structure but without the nitro group.
Uniqueness
N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine is unique due to the presence of both nitro and diethylamino groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
6-N,6-N-diethyl-3-nitropyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-3-12(4-2)8-6-5-7(13(14)15)9(10)11-8/h5-6H,3-4H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLKOVRAXIRJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B2442963.png)

![2,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2442966.png)


![(E)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-4-(((pyridin-2-ylmethyl)amino)methylene)-1H-pyrazol-5(4H)-one](/img/structure/B2442972.png)

![1-(2-chlorophenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2442977.png)

![N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2442980.png)




